molecular formula C7H15NO3S B13948791 N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide

N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13948791
M. Wt: 193.27 g/mol
InChI Key: JAPOQNOFOAECNG-UHFFFAOYSA-N
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Description

N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acids or thiols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-methyltetrahydro-2H-pyran-4-amine
  • N,N-dimethyltetrahydro-2H-pyran-4-amine

Uniqueness

N,N-dimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical properties and biological activities

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N,N-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-8(2)12(9,10)7-3-5-11-6-4-7/h7H,3-6H2,1-2H3

InChI Key

JAPOQNOFOAECNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1CCOCC1

Origin of Product

United States

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